Methyl 6-Chloro-5-iodonicotinate is a chemical compound with the molecular formula C_7H_5ClN_2O_2 and a molecular weight of approximately 188.58 g/mol. This compound is a derivative of nicotinic acid, characterized by the presence of chlorine and iodine substituents on the pyridine ring. Its unique structure gives it potential biological activities and applications in medicinal chemistry, particularly as a precursor for various pharmaceutical agents and organic synthesis.
This compound falls under the category of halogenated organic compounds, specifically as a halogenated derivative of pyridine. It is classified as a reagent in organic synthesis, particularly useful in substitution reactions due to the presence of both chlorine and iodine atoms.
The synthesis of Methyl 6-Chloro-5-iodonicotinate typically involves several steps, including:
The synthesis can be performed using various reagents and conditions. For example, halogenation may involve reagents such as iodine monochloride or N-bromosuccinimide under specific reaction conditions to ensure selective substitution at the desired positions on the pyridine ring. Continuous flow reactors may enhance yield and maintain consistent reaction conditions in industrial applications .
Methyl 6-Chloro-5-iodonicotinate features a pyridine ring with chlorine at the 6-position and iodine at the 5-position. The methyl ester group is attached to the carboxylic acid functional group, enhancing its solubility and reactivity.
Methyl 6-Chloro-5-iodonicotinate can participate in various chemical transformations:
Common reagents for these reactions include sodium hydride or potassium carbonate as bases, along with solvents such as dimethylformamide or acetonitrile under controlled temperatures to optimize yields .
The mechanism of action for Methyl 6-Chloro-5-iodonicotinate primarily involves its interaction with biological targets, particularly cannabinoid receptors. Research indicates that compounds derived from nicotinic acid can exhibit peripheral vasodilatory effects, potentially beneficial for cardiovascular treatments.
Studies have shown that this compound may modulate cannabinoid receptors, suggesting roles in pain management and anti-inflammatory responses. Further investigations are necessary to elucidate the precise mechanisms involved in its pharmacological effects .
Relevant data indicate that Methyl 6-Chloro-5-iodonicotinate has high gastrointestinal absorption potential and moderate permeability across biological membranes, which may influence its bioavailability in therapeutic contexts .
Methyl 6-Chloro-5-iodonicotinate has several scientific uses:
Regioselective halogenation of pyridine scaffolds remains a cornerstone for synthesizing valuable intermediates like methyl 6-chloro-5-iodonicotinate. Traditional methods face challenges due to pyridine's inherent electron deficiency, often requiring pre-activation or harsh conditions. Modern approaches leverage pyridine N-oxides to achieve C-4 halogenation, as demonstrated by recent methodologies enabling direct C–H functionalization with high C-4 selectivity. This strategy bypasses tedious functional group transformations and accommodates diverse nucleophiles (e.g., halogens, azides), facilitating access to 4-substituted pyridines crucial for pharmaceuticals [3]. For C-5 halogenation, electrophilic iodination typically follows chlorination, exploiting the ortho-directing effect of the ester group in nicotinate derivatives. The chlorine atom at C-6 further deactivates the ring, necessitating activated halogen sources or metal catalysis.
Table 1: Halogenation Techniques for Pyridine Derivatives
Target Position | Method | Key Reagents/Conditions | Regioselectivity Driver |
---|---|---|---|
C-4 | Pyridine N-oxide activation | Halogen sources, mild base | N-oxide polarization |
C-5 | Directed ortho-metalation | LDA/BuLi, I₂ | Ester directing group |
C-5/C-6 | Sequential halogenation | Cl₂ (or NCS), then NIS/I₂ | Ring deactivation by first halogen |
These strategies underscore the critical role of electronic modulation: electron-withdrawing groups (EWGs) like esters enhance ortho halogen susceptibility, while meta positions require alternative activation [3] [8].
The synthesis of methyl 6-chloro-5-iodonicotinate typically begins with 6-chloro-5-iodonicotinic acid (CAS: 59782-87-5). Classical Fischer esterification employs methanol under acidic catalysis (H₂SO₄ or HCl), but risks side reactions in polyhalogenated systems. Steglich esterification offers a superior alternative, using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous solvents. This method proceeds at ambient temperatures, preserving sensitive iodo and chloro substituents while achieving >95% conversion. Industrial-scale production often employs continuous-flow reactors to enhance yield and safety, where precise stoichiometric control minimizes byproducts . Catalyst optimization studies reveal DMAP loading at 5–10 mol% maximizes efficiency without racemization risks, critical for chiral nicotinate analogs. Recent advances highlight immobilized carbodiimide reagents facilitating catalyst recovery and reuse, aligning with green chemistry principles .
Methyl 6-chloro-5-iodonicotinate’s reactivity in nucleophilic aromatic substitution (SNAr) is governed by its electron-deficient pyridine ring and differential halogen lability. The iodine atom, activated by ortho-chloro and meta-ester EWGs, undergoes facile displacement by nucleophiles (e.g., amines, thiols) under mild conditions. Kinetic studies reveal that SNAr proceeds via a Meisenheimer complex, where nucleophile addition to C-5 forms a stabilized anionic intermediate. The ortho-chloro group enhances intermediate stability through resonance delocalization to the ester carbonyl, lowering the activation barrier for iodine expulsion [4] [8]. Notably, the meta-ester group provides inductive electron withdrawal but lacks resonance stabilization, underscoring why C-5 iodine is 10³–10⁴ times more reactive than C-6 chlorine in analogous systems. Recent mechanistic work confirms base-dependent pathways: stronger bases (e.g., K₂CO₃) accelerate reactions by generating anionic nucleophiles in situ, while weaker bases (e.g., Et₃N) follow distinct catalytic cycles involving trace impurities [4].
The iodine atom in methyl 6-chloro-5-iodonicotinate enables versatile cross-coupling reactions, while the chlorine remains inert under optimized conditions. Key methodologies include:
Table 2: Cross-Coupling Catalytic Systems
Reaction Type | Catalyst System | Key Advantages | Functional Group Tolerance |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Chlorine retention, broad boronate scope | Esters, halogens, ethers |
Krische Direct Coupling | Pd₂I₄⁻/HCOONa | No organometallic reagents, mild conditions | Anilines, heterocycles |
Bismuth Coupling | Pd(OAc)₂/PPh₃, DMF | Threefold coupling, low reagent loading | Nitriles, ketones |
The C-6 chlorine survives these couplings intact, allowing sequential functionalization at both halogen sites—a strategy exploited in pharmaceutical intermediates for kinase inhibitors [9].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0